molecular formula C13H11N3O4S B11830645 (E)-N'-(3-nitrobenzylidene)benzenesulfonohydrazide

(E)-N'-(3-nitrobenzylidene)benzenesulfonohydrazide

Cat. No.: B11830645
M. Wt: 305.31 g/mol
InChI Key: SKRKKLVWIJOXCD-UVTDQMKNSA-N
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Description

(E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide is a Schiff base compound, characterized by the presence of a C=N double bond Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

3-nitrobenzaldehyde+benzenesulfonohydrazide(E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide\text{3-nitrobenzaldehyde} + \text{benzenesulfonohydrazide} \rightarrow \text{(E)-N'-(3-nitrobenzylidene)benzenesulfonohydrazide} 3-nitrobenzaldehyde+benzenesulfonohydrazide→(E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallized from ethanol to obtain pure (E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Condensation: The Schiff base can react with other carbonyl compounds to form more complex structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol solvent.

    Substitution: Sodium hydroxide, ethanol solvent.

    Condensation: Various aldehydes or ketones, ethanol solvent, reflux conditions.

Major Products Formed

    Reduction: (E)-N’-(3-aminobenzylidene)benzenesulfonohydrazide.

    Substitution: Products depend on the nucleophile used; for example, substitution with a methoxy group would yield (E)-N’-(3-methoxybenzylidene)benzenesulfonohydrazide.

    Condensation: More complex Schiff bases or hydrazones.

Scientific Research Applications

(E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electrochemical properties.

    Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the nitro group.

    Industry: Used in the synthesis of dyes and pigments, as well as in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide is largely dependent on its ability to form complexes with metal ions. The nitrogen atoms in the Schiff base can coordinate with metal ions, leading to the formation of stable complexes. These complexes can exhibit various biological activities, such as antimicrobial properties, by interacting with cellular components and disrupting essential biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(2-nitrobenzylidene)benzenesulfonohydrazide
  • (E)-N’-(4-nitrobenzylidene)benzenesulfonohydrazide
  • (E)-N’-(3-nitrobenzylidene)benzohydrazide

Uniqueness

(E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide is unique due to the specific positioning of the nitro group on the benzylidene ring, which can influence its reactivity and the types of complexes it forms

Properties

Molecular Formula

C13H11N3O4S

Molecular Weight

305.31 g/mol

IUPAC Name

N-[(Z)-(3-nitrophenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C13H11N3O4S/c17-16(18)12-6-4-5-11(9-12)10-14-15-21(19,20)13-7-2-1-3-8-13/h1-10,15H/b14-10-

InChI Key

SKRKKLVWIJOXCD-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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